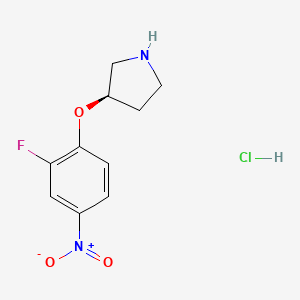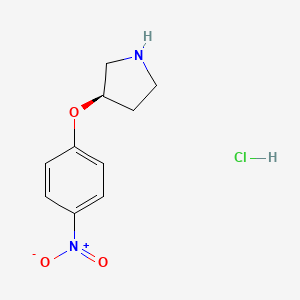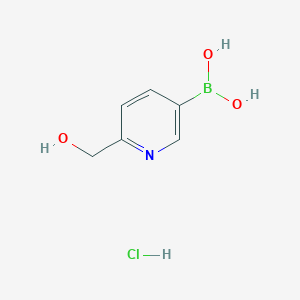
6-(羟甲基)吡啶-3-硼酸盐酸盐
描述
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyridine ring, with a hydroxymethyl group at the 6-position. This compound is typically found as a solid crystalline substance, ranging in color from white to light yellow .
科学研究应用
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a valuable transformation in organic synthesis . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride can be achieved through various methods. One common approach involves the hydroboration of pyridine derivatives, followed by oxidation to introduce the boronic acid group. The reaction conditions often include the use of boron reagents such as boronic esters, which can be selectively functionalized and deprotected under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration reactions, where the pyridine derivative is treated with boron reagents under controlled conditions. The resulting boronic acid is then purified and converted to its hydrochloride salt form for stability and ease of handling .
化学反应分析
Types of Reactions
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, boranes, and various oxidized products such as aldehydes and carboxylic acids .
相似化合物的比较
Similar Compounds
Pyridine-3-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine ring, which imparts different chemical properties and reactivity.
Uniqueness
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is unique due to the presence of both the hydroxymethyl and boronic acid groups, which provide a combination of reactivity and functional group compatibility. This makes it particularly valuable in synthetic chemistry and biomedical research .
属性
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h1-3,9-11H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCQHFKJPVRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-30-0 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-3-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B1651551.png)
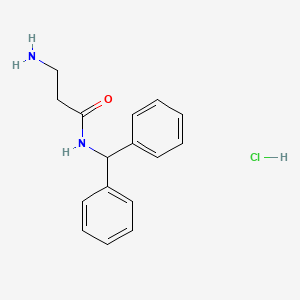
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)
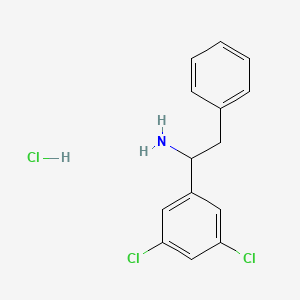
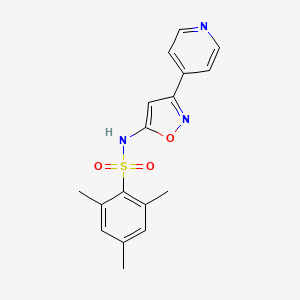
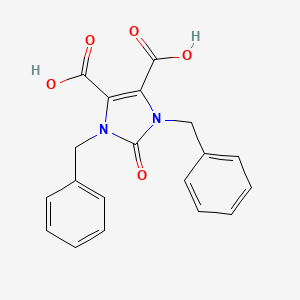
![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)
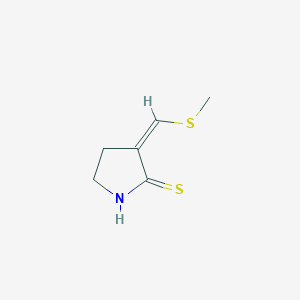
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)
